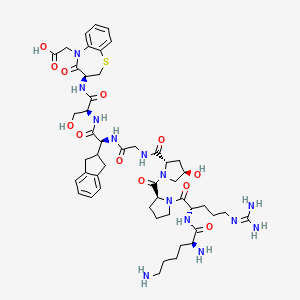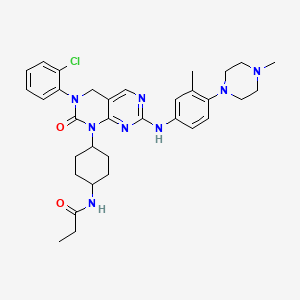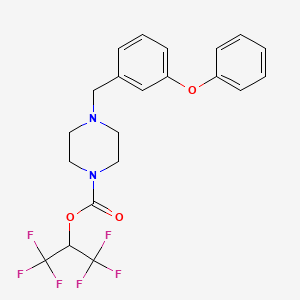
JW 642
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JW 642 is a potent inhibitor of monoacylglycerol lipase, an enzyme that plays a crucial role in the degradation of monoacylglycerols to free fatty acids and glycerol. This compound has been extensively studied for its ability to inhibit monoacylglycerol lipase in various species, including mice, rats, and humans .
科学研究应用
JW 642 在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域。在化学领域,它被用作研究酶抑制机制和开发具有改进特性的新型抑制剂的工具。在生物学领域,this compound 用于研究单酰基甘油脂肪酶在各种生理过程(包括脂质代谢和信号转导)中的作用。 在医学领域,它在治疗与脂质代谢失调相关的疾病(如肥胖和代谢综合征)方面具有潜在的治疗应用 .
作用机制
JW 642 通过与单酰基甘油脂肪酶的活性位点结合而发挥作用,从而抑制其活性。这种抑制阻止了单酰基甘油的分解,导致这些分子的积累,以及游离脂肪酸和甘油水平的降低。 This compound 的分子靶点包括单酰基甘油脂肪酶的催化残基,这些残基对其酶活性至关重要 .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
JW 642 的合成涉及多个步骤,从核心结构的制备开始,然后引入增强其抑制活性的官能团。合成路线通常包括在受控条件下使用有机溶剂和试剂,以确保高产率和纯度。 工业生产方法可能涉及使用大型反应器扩大这些反应的规模,并优化反应条件以最大限度地提高效率 .
化学反应分析
JW 642 主要进行取代反应,其中引入或修饰特定官能团以增强其抑制活性。这些反应中常用的试剂包括二甲基亚砜等有机溶剂和促进取代过程的催化剂。 这些反应产生的主要产物是 this compound 的衍生物,对单酰基甘油脂肪酶具有增强的效力和选择性 .
相似化合物的比较
与其他抑制剂相比,JW 642 在对单酰基甘油脂肪酶的高效力和选择性方面是独一无二的。类似的化合物包括 JZL 184 和 URB 602,它们也抑制单酰基甘油脂肪酶,但效力和选择性不同。 This compound 凭借其在纳摩尔浓度下抑制单酰基甘油脂肪酶的能力而脱颖而出,使其成为研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSCNEOUWSVZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043079 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416133-89-5 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can we quantify the inhibitory effect of JW642 on MAGL using the presented research?
A2: Yes, the study utilized Lassen's graphical analysis to determine the inhibitory potency of JW642. The results revealed that a plasma concentration of 126 ng/mL of JW642 was sufficient to achieve 50% inhibition of specific [18F]T-401 binding to MAGL (IC50). [] This quantification provides valuable insight into the effectiveness of JW642 in blocking MAGL activity in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
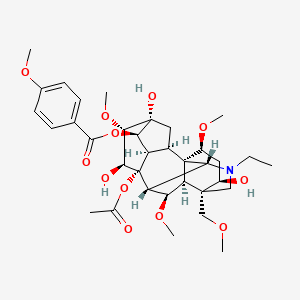
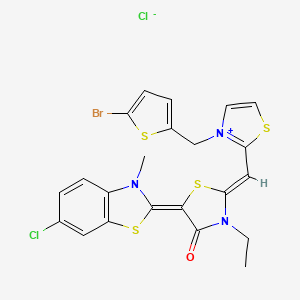

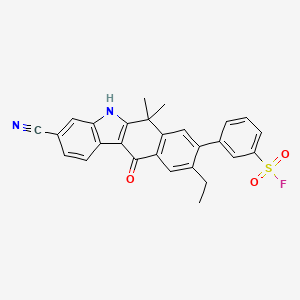
![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
